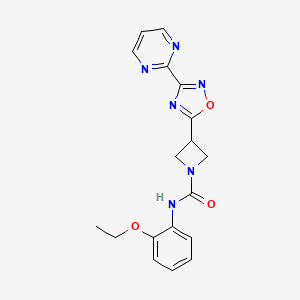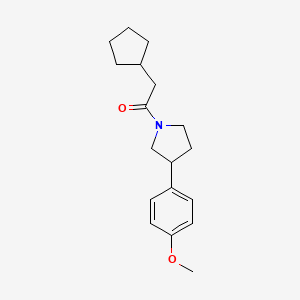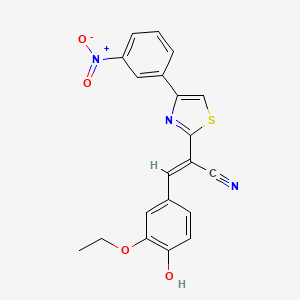
(4,4-Difluoropiperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoropiperidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H20F2N2O3 and its molecular weight is 326.344. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Deprotometalation and Regioselectivity
- Deprotometalation of Substituted Pyridines : A study by Hedidi et al. (2016) explored the deprotometalation of methoxy- and fluoro-pyridines in tetrahydrofuran, highlighting the efficiency of functionalization at specific positions on the pyridine ring. This process involves a mixed lithium-zinc combination, indicating a method that could potentially apply to synthesizing derivatives of the mentioned compound, where tetrahydrofuran and pyridine units play crucial roles Hedidi et al., 2016.
Heterocyclic Derivative Syntheses
- Palladium-catalyzed Oxidative Cyclization-alkoxycarbonylation : The work by Bacchi et al. (2005) demonstrates the synthesis of heterocyclic derivatives such as tetrahydrofuran and dioxolane through palladium-catalyzed oxidative carbonylation conditions. This study could offer insights into methodologies for creating structurally similar compounds Bacchi et al., 2005.
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Pyridine Derivatives : Kumar et al. (2012) synthesized a series of compounds including pyridin-4-yl methanones and screened them for antimicrobial activity. This suggests that derivatives of the compound might also possess antimicrobial properties, useful in medicinal chemistry research Kumar et al., 2012.
Catalytic Hydrogenation
- Catalytic Hydrogenation of Dihydro-1,2-oxazines : Research by Sukhorukov et al. (2008) on the catalytic hydrogenation of dihydrooxazines could provide valuable information on the reduction processes applicable to nitrogen-containing heterocycles, potentially relevant to modifying the piperidinyl moiety in the target compound Sukhorukov et al., 2008.
Nucleophilic Substitution
- Nucleophilic Substitution in Perfluoro-(4-phenylpyridine) : The study by Banks et al. (1971) on the nucleophilic substitution reactions in perfluoro-(4-phenylpyridine) could offer insights into the reactivity of fluorinated pyridines, potentially guiding the functionalization of the difluoropiperidinyl part of the compound Banks et al., 1971.
Propiedades
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O3/c17-16(18)5-7-20(8-6-16)15(21)12-3-4-14(19-10-12)23-11-13-2-1-9-22-13/h3-4,10,13H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOMEGXELLMBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2578366.png)
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2578367.png)
![1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol](/img/structure/B2578368.png)


![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)
![3-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(2-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2578374.png)

![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2578378.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2578379.png)
![3-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2578380.png)
![7-[(2-chlorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2578381.png)
